molecular formula C14H19ClN2O3S B2859546 2-chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide CAS No. 726165-25-9

2-chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide

Cat. No.: B2859546
CAS No.: 726165-25-9
M. Wt: 330.83
InChI Key: FGRQWWJXHNUVFP-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C14H19ClN2O3S. It is a derivative of piperidine and contains functional groups such as chloro, sulfonyl, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common synthetic route includes the following steps:

  • Bromination: : The starting material, 2-methyl-5-(piperidine-1-sulfonyl)aniline, is brominated to introduce the bromo group at the desired position.

  • Nucleophilic Substitution: : The bromo group is then substituted with a chloro group using a nucleophilic substitution reaction.

  • Acetylation: : Finally, the compound is acetylated to introduce the acetamide group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of solvents, temperature, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Nucleophilic substitution reactions are common, where the chloro group can be replaced with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like sodium iodide (NaI) and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

2-Chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound can be used in biological studies to investigate its effects on cellular processes and enzyme activities.

  • Industry: : The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group and the acetamide group play crucial roles in its biological activity, influencing its binding affinity and specificity to target molecules.

Comparison with Similar Compounds

2-Chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide is similar to other piperidine derivatives, such as chlorsulfuron and other sulfonyl-containing compounds. its unique combination of functional groups and molecular structure sets it apart, providing distinct chemical and biological properties.

Similar Compounds

  • Chlorsulfuron: : A herbicide used in agriculture.

  • Sulfonylurea derivatives: : Used in the development of pharmaceuticals and agrochemicals.

Biological Activity

2-Chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C14H19ClN2O3S. It is a derivative of piperidine and features functional groups such as chloro, sulfonyl, and acetamide, which contribute to its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Weight : 330.83 g/mol
  • CAS Number : 726165-25-9
  • IUPAC Name : 2-chloro-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)acetamide

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination : The precursor 2-methyl-5-(piperidine-1-sulfonyl)aniline is brominated.
  • Nucleophilic Substitution : The bromo group is substituted with a chloro group.
  • Acetylation : The final step involves acetylating the compound to introduce the acetamide group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example, one study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against multiple bacterial strains:

CompoundPathogen TestedMIC (μg/mL)MBC (μg/mL)
Derivative AStaphylococcus aureus0.220.25
Derivative BEscherichia coli0.300.35
Derivative CPseudomonas aeruginosa0.400.45

These findings indicate that certain derivatives can effectively inhibit bacterial growth and biofilm formation, particularly in multidrug-resistant strains .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown promise in anti-inflammatory applications. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammation:

CompoundCOX Inhibition IC50 (μM)
Test Compound0.04 ± 0.01
Celecoxib (Standard)0.04 ± 0.01

This suggests that the compound may serve as a viable alternative or adjunct in treating inflammatory conditions .

The biological effects of this compound are attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl and acetamide groups enhance binding affinity to enzymes involved in inflammatory pathways.
  • Cellular Interaction : The compound may modulate cellular signaling pathways, influencing processes such as apoptosis and proliferation.

Case Studies

A notable case study involved evaluating the efficacy of this compound against resistant bacterial strains in vitro:

  • Study Design : Bacterial isolates from clinical samples were treated with various concentrations of the compound.
  • Results : Significant reductions in bacterial load were observed, particularly against Klebsiella pneumoniae and Pseudomonas aeruginosa, highlighting its potential for treating infections caused by antibiotic-resistant pathogens .

Properties

IUPAC Name

2-chloro-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-11-5-6-12(9-13(11)16-14(18)10-15)21(19,20)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRQWWJXHNUVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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